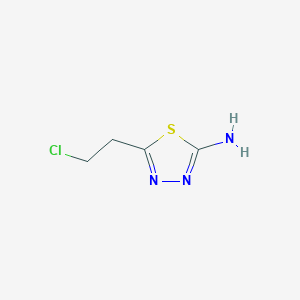
5-(2-Chloroéthyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is a useful research compound. Its molecular formula is C4H6ClN3S and its molecular weight is 163.62. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Décontamination des agents de guerre chimique
Des recherches ont exploré l'utilisation de composés chloroéthyliques apparentés dans la décontamination des agents de guerre chimique. Bien que non directement citée pour la 5-(2-Chloroéthyl)-1,3,4-thiadiazol-2-amine, ses analogues structuraux ont été utilisés pour décomposer des produits chimiques dangereux comme la moutarde à l'azote dans certaines conditions .
Mécanisme D'action
Target of Action
It is known that alkylating agents, a group to which this compound likely belongs, are capable of covalently modifying a variety of intracellular targets .
Mode of Action
5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine, as an alkylating agent, likely interacts with its targets by transferring an alkyl group to them . This can result in the formation of covalent bonds with DNA, RNA, and proteins, leading to changes in their structure and function .
Biochemical Pathways
Alkylating agents are known to cause dna damage, which can lead to the activation of various dna repair pathways .
Pharmacokinetics
A study on a similar compound, 5-(2-chloroethyl)-2’-deoxyuridine (cedu), showed that it undergoes enzymatic splitting and metabolic elimination . The clearance of such compounds can be influenced by factors like body surface area .
Result of Action
Alkylating agents are known to cause dna damage, which can lead to cell death or inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine. For instance, the presence of other substances in the environment can affect the degradation of similar compounds . .
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
Related compounds have been shown to cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components.
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to cause changes in cellular function over time, including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWQRDVHNRICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147397-31-7 | |
| Record name | 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
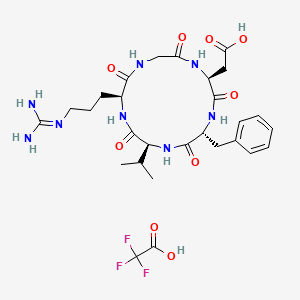
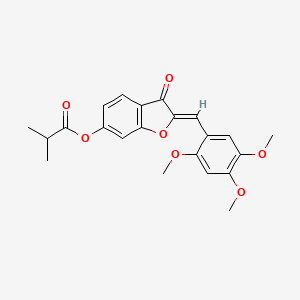


![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)
![N-(2-ethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2575016.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide](/img/structure/B2575017.png)
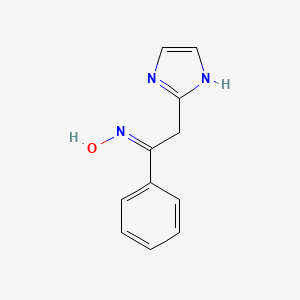
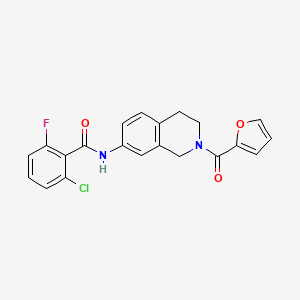
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
